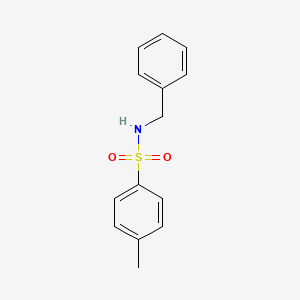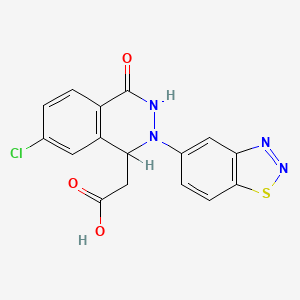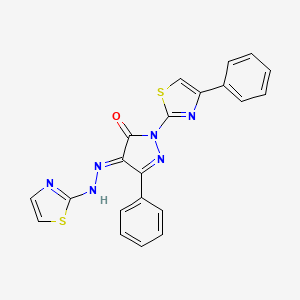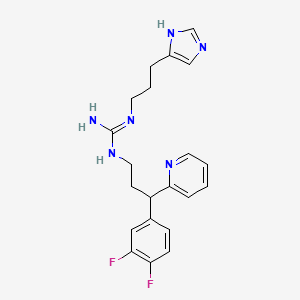
Guanidine, N-(3-(3,4-difluorophenyl)-3-(2-pyridinyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)-
Description
BU-E 75 is a histamine H2 agonist.
Propriétés
IUPAC Name |
1-[3-(3,4-difluorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N6/c22-18-7-6-15(12-19(18)23)17(20-5-1-2-9-26-20)8-11-28-21(24)27-10-3-4-16-13-25-14-29-16/h1-2,5-7,9,12-14,17H,3-4,8,10-11H2,(H,25,29)(H3,24,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUPJEZTXBUHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921451 | |
| Record name | N-[3-(3,4-Difluorophenyl)-3-(pyridin-2-yl)propyl]-N'-[3-(1H-imidazol-5-yl)propyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114667-74-2 | |
| Record name | BU-E 75 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114667742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(3,4-Difluorophenyl)-3-(pyridin-2-yl)propyl]-N'-[3-(1H-imidazol-5-yl)propyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BU-E 75?
A1: BU-E 75 is a potent histamine H2-receptor agonist with additional H1-antagonistic properties. [] This means it activates the H2-receptor while blocking the H1-receptor. This dual activity profile makes it particularly interesting for research on conditions like endotoxic shock.
Q2: What is the significance of H2-agonism and H1-antagonism in endotoxic shock?
A2: While histamine release is often considered detrimental in endotoxic shock, research suggests a more nuanced role. Studies show that H2-antagonists worsen survival rates in rat models of endotoxic shock. [] Conversely, BU-E 75, with its H2-agonistic and H1-antagonistic profile, demonstrated a dose-dependent increase in survival rates in the same model. [] This suggests a potential therapeutic benefit for compounds with this unique pharmacological profile.
Q3: Are there other compounds similar to BU-E 75 in development?
A3: Yes, research exploring the therapeutic potential of H2-agonists in congestive heart failure has led to the development of compounds like BU-E-76 and arpromidine (BU-E-50). [] These compounds, alongside impromidine, a known potent H2-agonist, are being investigated for their hemodynamic effects. [, , ] The development of such compounds highlights the growing interest in exploring the therapeutic applications of H2-receptor modulation.
Q4: What is the structure-activity relationship for BU-E 75 and its analogues?
A4: While specific structure-activity relationship (SAR) data for BU-E 75 is limited in the provided abstracts, research on histamine H2-agonists suggests that modifications to the imidazole ring and its substituents can significantly impact their activity and potency. [] Further research is needed to understand the precise SAR for BU-E 75 and optimize its structure for desired therapeutic outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


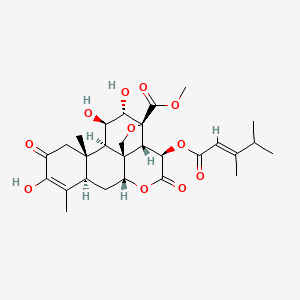
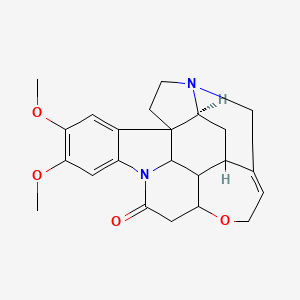
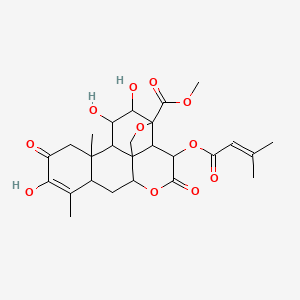
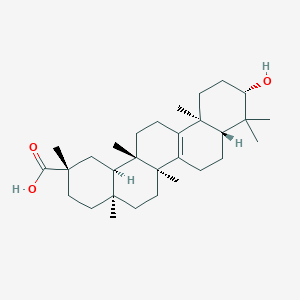
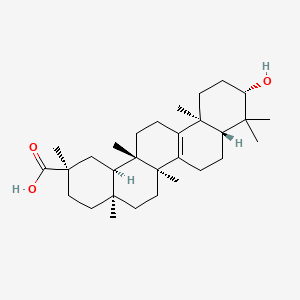
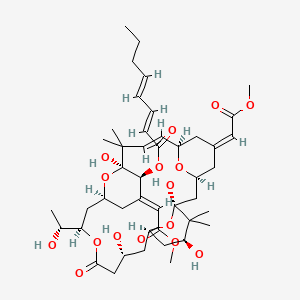
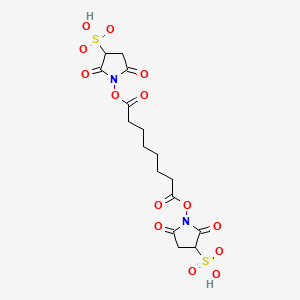
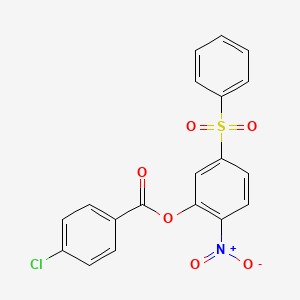
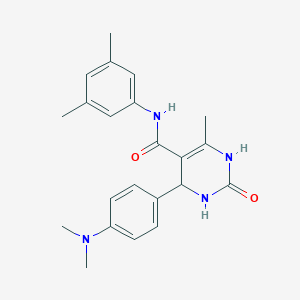
![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)
![N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N-methoxymethanimidamide](/img/structure/B1667968.png)
